

Spectroscopic Profile of 3-Hexyn-2-one: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Hexyn-2-one

Cat. No.: B163128

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-hexyn-2-one**, a key intermediate in various synthetic pathways. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and data visualizations.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3-hexyn-2-one**. This data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.3	s	3H	H-1 (CH ₃ -C=O)
~2.2	q	2H	H-5 (CH ₂ -CH ₃)
~1.1	t	3H	H-6 (CH ₂ -CH ₃)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
~185	C-2 (C=O)
~90	C-4 (C≡C)
~80	C-3 (C≡C)
~30	C-1 (CH ₃ -C=O)
~14	C-5 (CH ₂)
~12	C-6 (CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium	C-H (sp ³) stretch
~2240	Medium	C≡C stretch
~1680	Strong	C=O stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
96	Moderate	[M] ⁺ (Molecular Ion)
81	Moderate	[M - CH ₃] ⁺
67	Strong	[M - C ₂ H ₅] ⁺ or [M - COCH ₃] ⁺
53	Moderate	[C ₄ H ₅] ⁺
43	High	[CH ₃ CO] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of **3-hexyn-2-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- For ^1H NMR, a standard pulse sequence is employed. Data is typically acquired over 16-32 scans.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A drop of neat **3-hexyn-2-one** is placed between two salt plates (e.g., NaCl or KBr).
- The plates are gently pressed together to form a thin liquid film.

Instrumentation and Data Acquisition:

- A Fourier-Transform Infrared (FTIR) spectrometer is used.
- A background spectrum of the clean salt plates is acquired first.
- The sample is then placed in the spectrometer, and the sample spectrum is recorded.
- The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization:

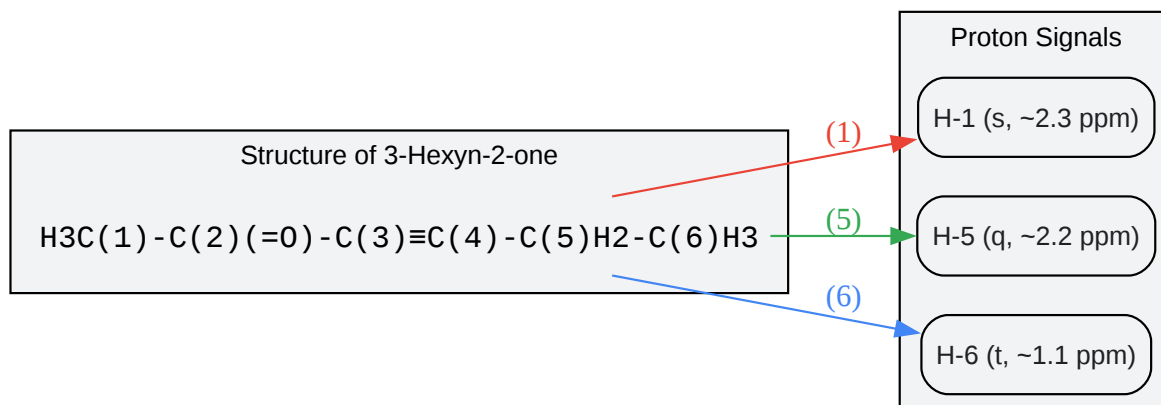
- A dilute solution of **3-hexyn-2-one** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- Electron Ionization (EI) is a common method for this type of molecule, typically using an electron beam of 70 eV.

Mass Analysis and Detection:

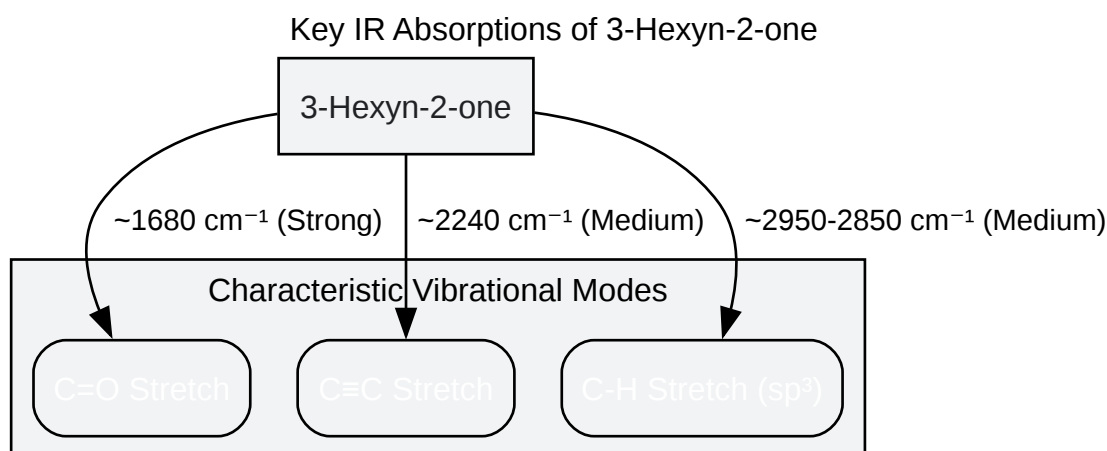
- A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion.

Visualizations

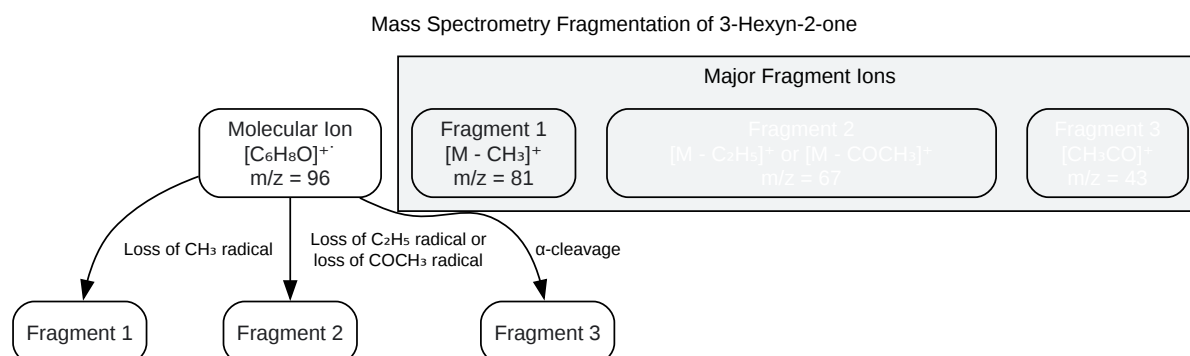
The following diagrams illustrate key spectroscopic features and relationships for **3-hexyn-2-one**.

¹H NMR Signal Assignments for 3-Hexyn-2-one[Click to download full resolution via product page](#)

Caption: ¹H NMR signal assignments for **3-hexyn-2-one**.

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Caption: Key IR absorption bands of **3-hexyn-2-one**.



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Caption: Proposed mass spectrometry fragmentation pathway for **3-hexyn-2-one**.

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